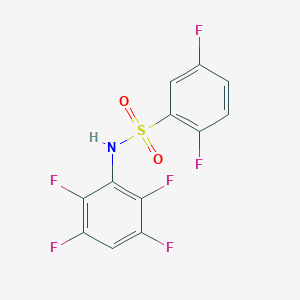
2,5-difluoro-N-(2,3,5,6-tetrafluorophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-DIFLUORO-N-(2,3,5,6-TETRAFLUOROPHENYL)-1-BENZENESULFONAMIDE is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms attached to both the benzene ring and the sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIFLUORO-N-(2,3,5,6-TETRAFLUOROPHENYL)-1-BENZENESULFONAMIDE typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2,3,5,6-tetrafluoroaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-DIFLUORO-N-(2,3,5,6-TETRAFLUOROPHENYL)-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2,5-DIFLUORO-N-(2,3,5,6-TETRAFLUOROPHENYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Industrial Chemistry: It can be used as an intermediate in the synthesis of various industrial chemicals and polymers.
Wirkmechanismus
The mechanism of action of 2,5-DIFLUORO-N-(2,3,5,6-TETRAFLUOROPHENYL)-1-BENZENESULFONAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, as well as improve its metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dichloro-N-(2,3,5,6-tetrafluorophenyl)benzamide
- 5-Chloro-N-[(5-chloro-2-thienyl)sulfonyl]-N-(2,3,5,6-tetrafluorophenyl)-2-thiophenesulfonamide
Uniqueness
2,5-DIFLUORO-N-(2,3,5,6-TETRAFLUOROPHENYL)-1-BENZENESULFONAMIDE is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H5F6NO2S |
|---|---|
Molekulargewicht |
341.23 g/mol |
IUPAC-Name |
2,5-difluoro-N-(2,3,5,6-tetrafluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H5F6NO2S/c13-5-1-2-6(14)9(3-5)22(20,21)19-12-10(17)7(15)4-8(16)11(12)18/h1-4,19H |
InChI-Schlüssel |
UCPQWIJRZIFRAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)NC2=C(C(=CC(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dichloro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B14931614.png)
![N-(2-chlorophenyl)-2-{[5-(5-ethylthiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14931618.png)
![1-[(3-Methoxyphenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B14931625.png)


![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B14931633.png)


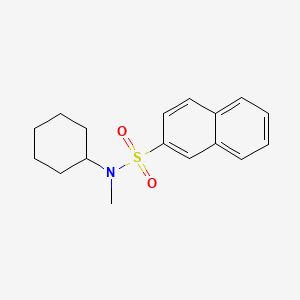
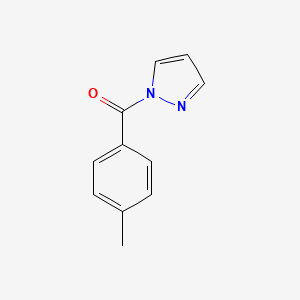
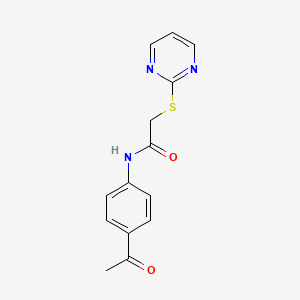
![1-[2-(Methylsulfanyl)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B14931688.png)
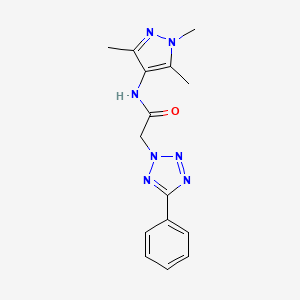
![3-[(3-Chloro-4-methylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14931698.png)
